REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][CH:6]([C:7]([O:9][CH3:8])=[O:10])[CH3:11].[C:26]([Mg+:27])([CH3:28])([CH3:29])[CH3:30].[CH2:38]1[O:39][CH2:40][CH2:41][CH2:42]1.[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[Cl-:25].[Cl:12][CH2:13][C:14]([O-:15])=[O:16].[ClH:31].[Na+:17]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][CH:6]([C:7](=[O:9])[CH2:13][Cl:12])[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)OC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
|
Name
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CC(OC(C)(C)C)C(=O)CCl
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Type
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product
|
Smiles
|
CC(OC(C)(C)C)C(=O)CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |